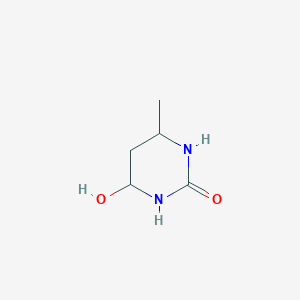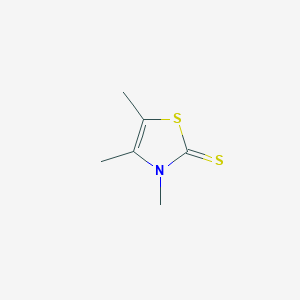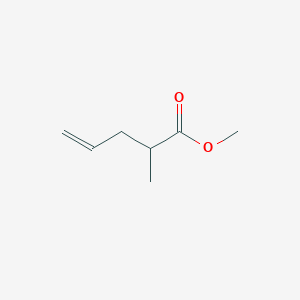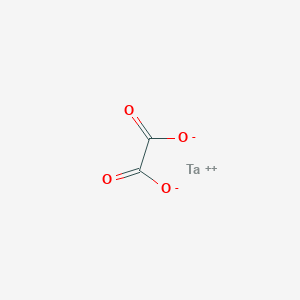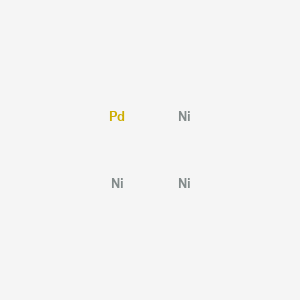![molecular formula C10H10Cl2O B14716394 2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene CAS No. 20788-43-6](/img/structure/B14716394.png)
2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of chlorobenzenes These compounds are characterized by the presence of chlorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene typically involves multiple steps:
Chlorination of Benzene: The initial step involves the chlorination of benzene to form chlorobenzene.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced through a Friedel-Crafts alkylation reaction using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Derivatives with different functional groups replacing chlorine.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzyl Chloride: Similar structure but lacks the prop-2-en-1-yloxy group.
4-Chloromethylphenol: Contains a hydroxyl group instead of the prop-2-en-1-yloxy group.
Allyl Chloride: Contains the allyl group but lacks the benzene ring and additional chlorine atoms.
Propiedades
Número CAS |
20788-43-6 |
|---|---|
Fórmula molecular |
C10H10Cl2O |
Peso molecular |
217.09 g/mol |
Nombre IUPAC |
2-chloro-4-(chloromethyl)-1-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H10Cl2O/c1-2-5-13-10-4-3-8(7-11)6-9(10)12/h2-4,6H,1,5,7H2 |
Clave InChI |
SWHFKSLJLPMPMP-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C=C(C=C1)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


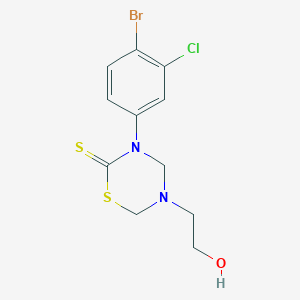
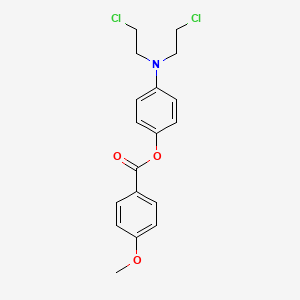


![N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide](/img/structure/B14716336.png)

